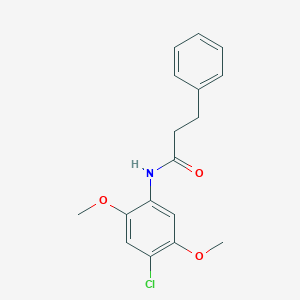
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide, also known as 2C-C-NBOMe, is a synthetic phenethylamine derivative that belongs to the NBOMe family of compounds. This compound is a potent hallucinogen that has gained popularity among recreational drug users. However, the focus of
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor. This receptor is responsible for the hallucinogenic effects of several other compounds, including LSD and psilocybin. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide are not well studied, but it is believed to have similar effects to other hallucinogenic compounds. These effects include altered perception, mood, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide has also been reported to cause vasoconstriction, which may contribute to its cardiovascular effects.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide in lab experiments is its potency. The compound is highly potent, which allows for smaller doses to be used in experiments. However, this also poses a risk for toxicity and overdose. Another limitation is the lack of research on the compound, which makes it difficult to fully understand its effects and potential risks.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide. One area of interest is its potential as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in hallucinogenic effects. Additionally, more research is needed to fully understand the risks and potential toxicity of the compound.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxyphenethylamine, which is reacted with 4-chlorobenzaldehyde to form 4-chloro-2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves acylation of the amine with 3-phenylpropanoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide has been used in several scientific research studies to investigate its effects on the central nervous system. One study found that N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the compound. Another study investigated the effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide on the activity of dopamine neurons in the brain. The results showed that N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide increases the firing rate of dopamine neurons, which may contribute to its reinforcing effects.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMBSWIQZSIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

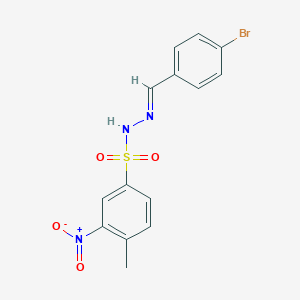

![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)
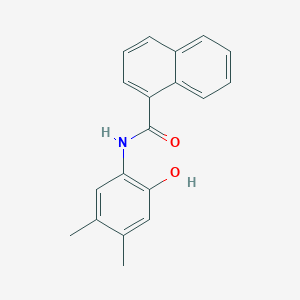
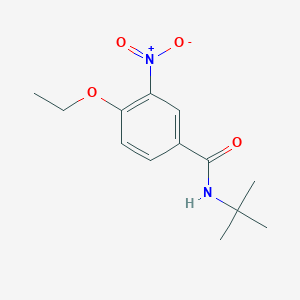

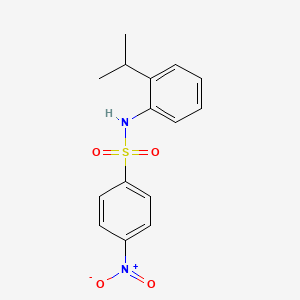
![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)